H-DL-Met-DL-Gln-DL-Met-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Overview
Description
Synthesis Analysis
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a process that involves sequentially adding amino acids to a growing chain . The process can be complex and requires careful control of conditions to ensure the correct sequence is formed.Molecular Structure Analysis
The structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy can be used to determine the three-dimensional structure of peptides .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bonds, and reactions with specific reagents that can modify the amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, including its solubility, stability, and reactivity, depend on the properties of its constituent amino acids .Scientific Research Applications
1. Peptide Synthesis and Racemization Studies
Studies have been conducted on the synthesis of peptides and their racemization properties. For instance, tripeptides including H-Gly-DL-Ala-B-OH with variations in amino acid residues were synthesized to study the separation of diastereomers by amino acid analyzers. The separation of diastereomeric mixtures such as H-Gly-DL-Ala-L-Val-OH and H-Gly-DL-Ala-L-Leu-OH was achieved, providing insights into peptide synthesis and racemization dynamics (Izumiya, Muraoka, & Aoyagi, 1971).
2. Structural Analysis of Peptides and Proteins
Research has also focused on the structural analysis of peptides and proteins. For example, the amino acid sequence of sarcine adenylate kinase from skeletal muscle was determined, revealing details about the protein's structure and potential functional sites (Heil et al., 1974). Similarly, the conformation of N-acetylamino acid N'-methylamides, including derivatives of DL-Ala, DL-Asn, Gln, His, DL-Ile, DL-Leu, Met, DL-Pro, DL-Phe, Ser, Thr, Trp, Tyr, DL-Val, DL-Nva, and dl-Nle, was studied using NMR methods in dimethyl sulfoxide solution, contributing to our understanding of peptide conformations (Siemion & Picur, 1988).
3. Analysis of Amino Acid Sequences in Biological Systems
Research has delved into the analysis of amino acid sequences in various biological systems. For example, the primary structure of murine major histocompatibility complex alloantigens was studied, providing significant information on the amino acid sequence of these important immune system components (Uehara et al., 1980). The determination of these sequences enhances our understanding of immune responses and molecular recognition processes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZUZGWPOCVGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N12O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-inflammatory peptide 1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.